molecular formula C23H24N2O3 B2595373 5-(benzyloxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one CAS No. 898441-68-4

5-(benzyloxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one

Cat. No.: B2595373
CAS No.: 898441-68-4
M. Wt: 376.456
InChI Key: PORJMNFPRREIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(benzyloxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is a synthetic organic compound that belongs to the class of pyranones This compound is characterized by the presence of a benzyloxy group, a phenylpiperazine moiety, and a pyranone ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a ketoester, under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and an appropriate base, such as sodium hydride or potassium carbonate.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through a nucleophilic substitution reaction, where the piperazine nitrogen attacks an electrophilic carbon center, such as a halomethyl group, in the presence of a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

5-(benzyloxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-phenylpiperazin-1-yl)methyl]aniline
  • 5-(4-((benzyloxy)methyl)piperidin-1-yl)picolinic acid

Uniqueness

5-(benzyloxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one stands out due to its unique combination of a benzyloxy group, a phenylpiperazine moiety, and a pyranone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-phenylmethoxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c26-22-15-21(27-18-23(22)28-17-19-7-3-1-4-8-19)16-24-11-13-25(14-12-24)20-9-5-2-6-10-20/h1-10,15,18H,11-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORJMNFPRREIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.